Ethyl 7,7-diiodoheptanoate
Description
Ethyl 7,7-diiodoheptanoate (C₉H₁₄I₂O₂) is an ester derivative of heptanoic acid substituted with two iodine atoms at the seventh carbon position. The compound likely exists as a viscous liquid or solid at room temperature, with high molecular weight (approximately 400 g/mol) due to the presence of two iodine atoms. Its synthesis may involve iodination of ethyl heptanoate derivatives using reagents like iodine and potassium hydroxide under controlled conditions, akin to methods described for ethyl 7-iodo-2,2-dimethylheptanoate .
Properties
CAS No. |
823180-27-4 |
|---|---|
Molecular Formula |
C9H16I2O2 |
Molecular Weight |
410.03 g/mol |
IUPAC Name |
ethyl 7,7-diiodoheptanoate |
InChI |
InChI=1S/C9H16I2O2/c1-2-13-9(12)7-5-3-4-6-8(10)11/h8H,2-7H2,1H3 |
InChI Key |
HXTMDXLDMADONV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCC(I)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7,7-diiodoheptanoate typically involves the esterification of 7,7-diiodoheptanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
7,7-diiodoheptanoic acid+ethanolH2SO4ethyl 7,7-diiodoheptanoate+water
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7,7-diiodoheptanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form ethyl 7-iodoheptanoate or ethyl heptanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the ester group can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is commonly used for reduction.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium can be used for oxidation.
Major Products Formed
Substitution: Ethyl 7-chloroheptanoate, ethyl 7-bromoheptanoate.
Reduction: Ethyl 7-iodoheptanoate, ethyl heptanoate.
Oxidation: 7,7-diiodoheptanoic acid, heptanoic acid derivatives.
Scientific Research Applications
Ethyl 7,7-diiodoheptanoate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 7,7-diiodoheptanoate depends on its specific application. In chemical reactions, the iodine atoms serve as reactive sites for nucleophilic substitution or reduction. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and application-based differences between ethyl 7,7-diiodoheptanoate and related compounds:
Table 1: Comparative Analysis of this compound and Structural Analogs
Key Comparisons:
Reactivity and Functional Groups this compound’s dual iodine atoms make it more reactive in halogen exchange or elimination reactions compared to monoiodo analogs like ethyl 7-iodo-2,2-dimethylheptanoate . The dimethyl groups in the latter compound reduce steric hindrance but limit substitution sites. Unlike ethyl 7-aminoheptanoate, which has polar amino groups enhancing solubility, the diiodo variant’s lipophilicity favors membrane permeability, making it suitable for drug delivery systems .
Applications Diethyl sebacate and similar non-halogenated esters are widely used as plasticizers or flavoring agents due to low toxicity . In contrast, iodinated esters like this compound are more likely confined to synthetic chemistry (e.g., cross-coupling reactions) or specialized pharmaceutical research. 7,7-Dimethyloctanoic acid shares a similar substitution pattern (C7 branching) but lacks ester functionality, limiting its utility in ester-based synthesis .
Synthetic Pathways this compound’s synthesis may mirror methods for ethyl 7-iodo-2,2-dimethylheptanoate, where iodine is introduced via nucleophilic substitution or oxidation . However, achieving diiodination requires precise stoichiometric control to avoid overhalogenation.
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